(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a cycloheptylimino group and three phenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylimino)(triphenyl)-lambda~5~-phosphane typically involves the reaction of cycloheptylamine with triphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Scientific Research Applications
(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (Cycloheptylimino)(triphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar structural features.
Triphenylamine: Another compound with three phenyl groups attached to a central atom, used in optoelectronic applications.
Uniqueness
(Cycloheptylimino)(triphenyl)-lambda~5~-phosphane is unique due to the presence of the cycloheptylimino group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
85903-66-8 |
---|---|
Molecular Formula |
C25H28NP |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
cycloheptylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H28NP/c1-2-7-15-22(14-6-1)26-27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h3-5,8-13,16-22H,1-2,6-7,14-15H2 |
InChI Key |
OOHQKSXABUVHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.